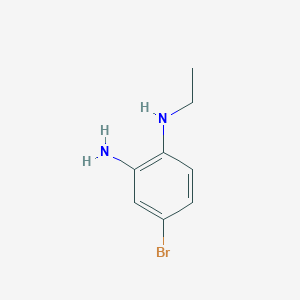![molecular formula C19H19N3O2S2 B2936354 4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile CAS No. 893790-48-2](/img/structure/B2936354.png)
4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile: is a chemical compound with the molecular formula C19H19N3O2S2 and a molecular weight of 385.5 g/mol . This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their structure.
作用機序
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of PI3Kδ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), into phosphatidylinositol (3,4,5)-trisphosphate (PIP3) . This inhibition disrupts the downstream signaling pathways that are dependent on PIP3 .
Biochemical Pathways
The inhibition of PI3Kδ affects several biochemical pathways, most notably the AKT/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting PI3Kδ, the compound reduces the levels of PIP3, thereby preventing the activation of AKT and mTOR, and ultimately leading to reduced cell proliferation and survival .
Pharmacokinetics
Like many other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s bioavailability, half-life, and clearance rate would need to be determined through further studies.
Result of Action
The inhibition of PI3Kδ by this compound leads to a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3K/AKT/mTOR pathway for growth and survival . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancers that are driven by PI3Kδ .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,1,4]thiadiazin-3-yl)thio)methyl)benzonitrile typically involves multiple steps, starting with the preparation of the benzo[e][1,2,4]thiadiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The butyl group and the dioxido moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The dioxido moiety suggests that the compound can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific diseases.
Industry: : It can be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
類似化合物との比較
4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile: can be compared with other thiadiazine derivatives, such as 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone . While both compounds share the thiadiazine core, the presence of different substituents and functional groups can lead to variations in their chemical properties and biological activities.
List of Similar Compounds
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone
4-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)benzamide
3-(4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thiophenol
特性
IUPAC Name |
4-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-3-12-22-17-6-4-5-7-18(17)26(23,24)21-19(22)25-14-16-10-8-15(13-20)9-11-16/h4-11H,2-3,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICCLVOAGZHFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)


![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)
![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)



![8,11-Dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B2936294.png)
